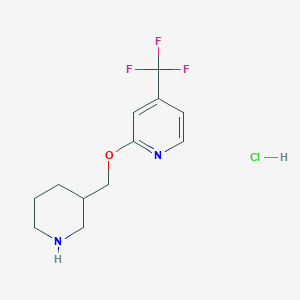
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride” are not explicitly provided in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related piperidine and pyridine derivatives has been widely studied for their importance in medicinal chemistry and material science. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the production of various pharmaceutical compounds, demonstrates the utility of related compounds in drug development processes (Shen Li, 2012). Additionally, the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid showcases the application of piperidine derivatives in enhancing the stability and reactivity of radicals for potential use in antioxidants and medical imaging (Yuichi Kinoshita et al., 2009).
Drug Development and Biological Activity
Compounds structurally similar to 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride play crucial roles in the development of novel therapeutics. The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent glycine transporter 1 inhibitor exemplifies the therapeutic potential of such compounds in treating neurological disorders (Shuji Yamamoto et al., 2016). Moreover, the aurora kinase inhibitor study further underscores the importance of piperidine derivatives in cancer research, highlighting their potential as anticancer agents (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Chemistry
Research into the coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals reveals the versatility of pyridine derivatives in forming structures with unique properties. Such studies offer insights into the potential applications of these compounds in the development of new materials with specialized functions (Madhab C. Das et al., 2009). Additionally, the exploration of (trifluoromethoxy)pyridines provides a foundation for understanding the chemical behavior and applications of trifluoromethyl groups in enhancing the properties of organic compounds, which is crucial for designing molecules with specific functionalities (Baptiste Manteau et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-3-5-17-11(6-10)18-8-9-2-1-4-16-7-9;/h3,5-6,9,16H,1-2,4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJYTHPRAOQUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CC(=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperidin-3-yl)methoxy]-4-(trifluoromethyl)pyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


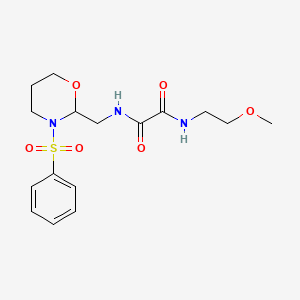
![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)
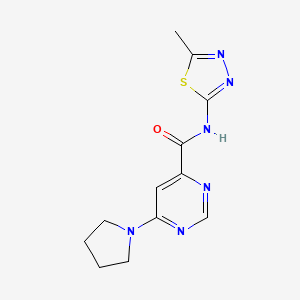
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2864014.png)
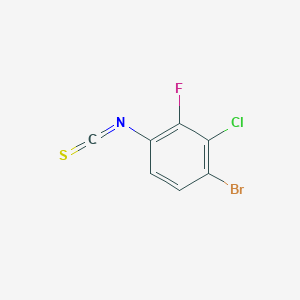
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)
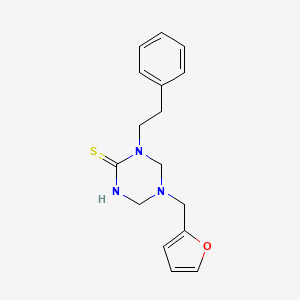
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
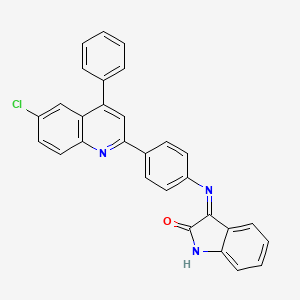
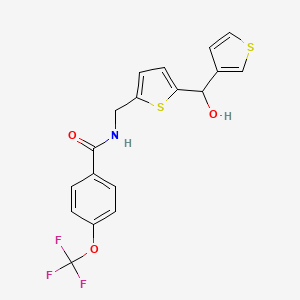
![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)